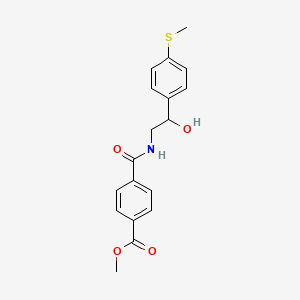![molecular formula C17H19FN4O2 B2906868 5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide CAS No. 2415621-86-0](/img/structure/B2906868.png)
5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. Also known as FMMP, this compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and survival. In
作用机制
The mechanism of action of FMMP involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. By inhibiting the activity of these enzymes, FMMP disrupts the signaling pathways that are involved in the regulation of cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMP depend on the specific protein kinases that are inhibited by this compound. Inhibition of c-Met and Akt, for example, can lead to the induction of apoptosis (programmed cell death) in cancer cells. Inhibition of CK2, on the other hand, can lead to the inhibition of DNA repair and transcription, which can have implications for the treatment of cancer and other diseases.
实验室实验的优点和局限性
FMMP has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of these enzymes in cellular processes. However, there are also limitations to the use of FMMP in lab experiments. For example, the compound may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on FMMP. One area of research is the development of more potent and selective inhibitors of protein kinases, which can be used to study the role of these enzymes in cellular processes and disease. Another area of research is the identification of new targets for FMMP and other protein kinase inhibitors, which can lead to the development of new therapies for cancer and other diseases. Finally, there is a need for further studies on the safety and toxicity of FMMP and other protein kinase inhibitors, which can inform the development of these compounds as drugs for human use.
合成方法
The synthesis of FMMP involves a series of chemical reactions, starting with the reaction of 2-bromopyridine with morpholine to form 2-(morpholin-4-yl)pyridine. This intermediate is then reacted with 4-(chloromethyl)-3-methyl-1H-pyrazole to form 4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazole. The final step involves the reaction of this intermediate with 5-fluoro-2-formylpyridine to form 5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide.
科学研究应用
FMMP has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of several protein kinases, including the tyrosine kinase c-Met, which is implicated in several types of cancer. FMMP has also been shown to inhibit the activity of the serine/threonine kinase Akt, which plays a crucial role in the regulation of cell survival and proliferation. In addition, FMMP has been shown to inhibit the activity of the kinase CK2, which is involved in the regulation of several cellular processes, including DNA repair and transcription.
属性
IUPAC Name |
5-fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-8-15(20-11-14(12)18)17(23)21-10-13-2-3-19-16(9-13)22-4-6-24-7-5-22/h2-3,8-9,11H,4-7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXVPQMHEXQEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906785.png)
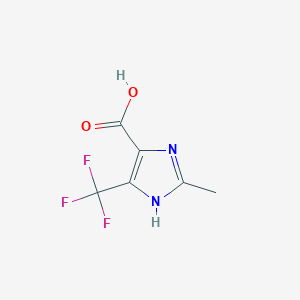

![1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2906790.png)
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2906792.png)
![N-(3-chloro-4-fluorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2906793.png)
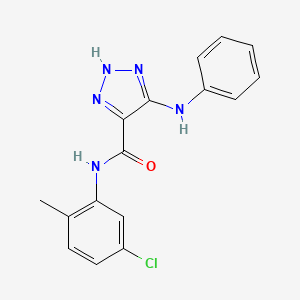
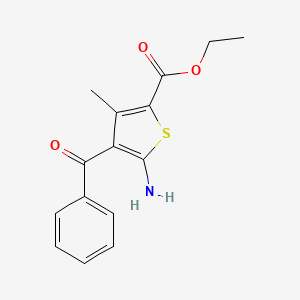

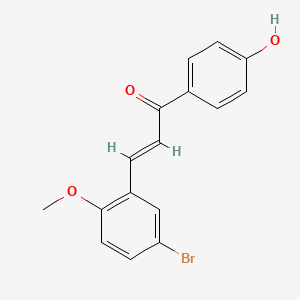

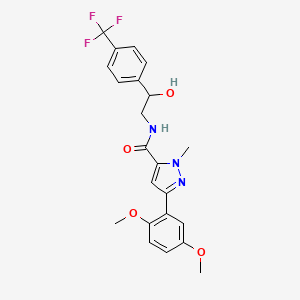
![2-Naphthalen-2-yloxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2906807.png)
